2,3-Diethyl-5,6-dimethylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106060-96-2 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2,3-diethyl-5,6-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-9-10(6-2)12-8(4)7(3)11-9/h5-6H2,1-4H3 |
InChI Key |
YAGSHZPMYHTMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N=C1CC)C)C |
Origin of Product |
United States |
Advanced Analytical Methodologies for Detection and Structural Elucidation
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of pyrazines, providing the necessary separation power to resolve these compounds from complex matrices. Coupled with mass spectrometry, it allows for both qualitative and quantitative analysis.
Gas chromatography-mass spectrometry (GC-MS) is the most widely utilized analytical technique for the characterization of volatile alkylpyrazines. nih.gov In this method, volatile compounds are separated in a gas chromatograph before being introduced to a mass spectrometer for detection and identification. The GC component utilizes a capillary column with a specific stationary phase to separate compounds based on their boiling points and affinity for the phase. Following separation, the mass spectrometer ionizes the eluted molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular fingerprint.
Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile compounds like pyrazines from solid, liquid, and gaseous samples. mdpi.com The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a sample. mdpi.com Volatile analytes, such as pyrazines, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an established equilibrium or extraction time, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. mdpi.com
The efficiency of HS-SPME is dependent on several factors, including the type of fiber coating, extraction time, and temperature. nih.govresearchgate.net For pyrazine (B50134) analysis, fibers with mixed coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have demonstrated high extraction efficiency. researchgate.net Optimizing these parameters is crucial for achieving high sensitivity and accuracy in the analysis. nih.govconsensus.app For instance, increasing the extraction temperature can shorten the time required to reach equilibrium. mdpi.com A study on perilla seed oils successfully used HS-SPME-GC-MS² to identify and quantify fourteen pyrazine compounds, including 2,3-diethyl-5-methylpyrazine (B150936). acs.org
Table 1: Optimized HS-SPME Parameters for Pyrazine Extraction from Yeast Extract
| Parameter | Optimal Condition | Significance |
|---|---|---|
| Fiber Coating | 50/30 µm DVB/CAR/PDMS | Showed maximum volatile extraction efficiency for pyrazines. researchgate.net |
| Equilibrium Time | Variable | Less significant compared to extraction time and temperature. researchgate.net |
| Extraction Time | 28 min | A significant variable affecting the response. researchgate.net |
| Extraction Temperature | 53°C | A highly significant variable affecting extraction efficiency. researchgate.net |
Purge-and-trap is a dynamic headspace technique used to extract and concentrate volatile organic compounds (VOCs) from liquid or solid samples. sigmaaldrich.comteledynelabs.com The process involves bubbling an inert gas, such as helium or nitrogen, through the sample. youtube.com This gas stream "purges" the volatile pyrazines from the sample matrix. The gas then flows through a trap containing one or more adsorbent materials, where the pyrazines are captured and concentrated. sigmaaldrich.comteledynelabs.com Water vapor, a common interference, is managed during this step to ensure low detection limits. sigmaaldrich.com After purging is complete, the trap is rapidly heated, desorbing the trapped analytes into the carrier gas stream of the GC for separation and analysis. sigmaaldrich.com
This technique is highly effective for analyzing trace-level contaminants and flavor compounds. sigmaaldrich.comyoutube.com A selective purge-and-trap method was developed specifically for pyrazines by using a dilute HCl solution to trap the basic pyrazines from the headspace of potato chips. After alkalinization, the pyrazines were recovered and analyzed by GC-MS, demonstrating the method's ability to quantify minor or trace pyrazines from complex samples. documentsdelivered.com
A significant challenge in the GC-MS analysis of alkylpyrazines is that many positional isomers produce very similar mass spectra. nih.govresearchgate.net Consequently, relying on mass spectral data alone for identification is often impractical and can lead to misidentifications. nih.gov For example, isomers such as 2,5-dimethylpyrazine (B89654) and 2,6-dimethylpyrazine (B92225) can be difficult to resolve and distinguish. vscht.cz
The primary strategy to overcome this is to use chromatographic data, specifically retention indices (RIs). nih.gov Retention indices relate the retention time of an analyte to those of n-alkane standards run under the same chromatographic conditions. By using GC columns with different stationary phases (e.g., non-polar DB-1 vs. polar ZB-WAXplus), analysts can achieve differential separation of isomers. nih.gov An unambiguous identification is made by comparing the experimental RIs on multiple columns with those in established databases. nih.gov In some cases where co-elution still occurs, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) may be required to achieve full chromatographic resolution. vscht.cz
Mass spectrometers can be operated using different ionization techniques, most commonly Electron Impact (EI) and Chemical Ionization (CI).
Electron Impact (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize analyte molecules. researchgate.netyoutube.com This high energy not only forms a molecular ion (M⁺) but also causes extensive fragmentation of the molecule. youtube.comyoutube.com The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" that can be compared to spectral libraries for compound identification. youtube.com However, for some molecules, the fragmentation is so extensive that the molecular ion peak is very weak or absent, making it difficult to determine the molecular weight. researchgate.net
Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation. researchgate.net In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized by electrons. These reagent gas ions then react with the analyte molecules in the gas phase through proton or charge transfer, resulting in ionization of the analyte. researchgate.net Because this is a lower-energy process, it produces a less fragmented spectrum, which typically features a prominent protonated molecule [M+H]⁺. researchgate.net This makes CI particularly useful for confirming the molecular weight of an analyte when the molecular ion is not observed in the EI spectrum. researchgate.net The complementary use of both EI and CI provides comprehensive structural information, with EI giving fingerprint fragmentation data and CI confirming the molecular mass.
While GC-MS is prevalent for volatile analysis, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) has emerged as a powerful method for the quantitative analysis of pyrazines, particularly in liquid matrices. fao.orgnih.gov LC-MS/MS offers high selectivity, sensitivity, and speed. researchgate.netnih.gov
In this technique, the sample is first injected into a liquid chromatograph, where compounds are separated based on their interactions with a stationary phase (e.g., a C18 column). nih.gov The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization source used in LC-MS to generate ions from the liquid phase. nih.govnih.gov
Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific precursor ion (e.g., the protonated molecular ion of 2,3-diethyl-5-methylpyrazine) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM), drastically reduces background noise and improves quantification limits. researchgate.net Notably, LC-MS was used for the first time for the quantitative analysis of 2,3-diethyl-5-methylpyrazine in soy sauce aroma type Baijiu, where MS parameters such as cone voltage and collision energy were optimized to achieve the highest sensitivity. nih.gov
Table 2: UPLC-MS/MS Parameters for Pyrazine Quantification
| Parameter | Specification | Purpose |
|---|---|---|
| Chromatography System | ACQUITY UPLC | High-resolution separation of analytes. nih.gov |
| Column | BEH C18 (100 × 2.1 mm, 1.7 µm) | Reversed-phase column for separating pyrazines. nih.gov |
| Mass Spectrometer | Triple Quadrupole (Xevo TQ-S) | Allows for tandem MS (MS/MS) for high selectivity. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) Positive | Efficiently generates ions from the liquid phase. nih.gov |
| Analysis Mode | Selected Reaction Monitoring (SRM) | Provides high sensitivity and specificity for quantification. researchgate.net |
Infrared-Assisted Extraction (IRAE) Techniques
A study on the quantitation of pyrazines in roasted green tea successfully employed IRAE coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-triple quadrupole-tandem mass spectrometry (GC-QqQ-MS/MS). hmdb.ca This method proved to be rapid and reliable, offering good linear correlation coefficients (0.9955-0.9996) for the pyrazines analyzed. The limits of detection (LODs) were in the range of 1.46-3.27 ng/mL, and the limits of quantification (LOQs) were between 4.89-10.90 ng/mL, with average recoveries ranging from 84% to 119%. hmdb.ca These findings suggest that IRAE is a powerful tool for the efficient extraction of pyrazines, including 2,3-Diethyl-5,6-dimethylpyrazine (B14156235), from complex food matrices, contributing to improved aroma quality analysis and processing technology. hmdb.ca
Spectroscopic Characterization for Molecular Structure Confirmation and Vibrational Analysis
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and vibrational analysis of this compound. These methods provide detailed information about the molecule's functional groups, connectivity, and electronic properties.
While a specific FT-IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be inferred from the spectra of related alkylpyrazines. The pyrazine ring itself and its alkyl substituents will give rise to distinct vibrational modes.
Key expected FT-IR absorption regions for this compound would include:
C-H stretching vibrations of the ethyl and methyl groups, typically observed in the 2850-3000 cm⁻¹ region.
Aromatic C-H stretching vibrations from the pyrazine ring, expected to appear above 3000 cm⁻¹.
C=N and C=C stretching vibrations within the pyrazine ring, which would produce bands in the 1400-1600 cm⁻¹ region.
C-H bending vibrations of the alkyl groups, which would be present in the 1350-1470 cm⁻¹ range.
Ring vibrations and C-C stretching vibrations of the substituents, contributing to the fingerprint region below 1500 cm⁻¹.
For illustrative purposes, the characteristic FT-IR peaks for the related compound 2,5-dimethylpyrazine are provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Alkyl C-H | Stretching | 2850-3000 |
| Pyrazine Ring (C=N, C=C) | Stretching | 1400-1600 |
| Alkyl C-H | Bending | 1350-1470 |
Note: This data is for a related compound and serves as an illustration of the expected spectral features.
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Specific FT-Raman data for this compound is scarce. However, analysis of related compounds like 2-methylpyrazine (B48319) reveals characteristic Raman bands.
The FT-Raman spectrum of this compound would be expected to show strong bands for the C-C and C-N stretching vibrations of the pyrazine ring, as well as the C-H bending and stretching modes of the alkyl substituents. The symmetric vibrations of the substituted pyrazine ring are often more prominent in the Raman spectrum compared to the FT-IR spectrum.
¹H-NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the protons of the ethyl and methyl groups. The ethyl groups would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The methyl groups attached to the pyrazine ring would appear as singlets.
¹³C-NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrazine ring and the ethyl and methyl substituents. The chemical shifts of the ring carbons would be in the aromatic region, while the alkyl carbons would appear at higher field.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity of the molecule. A COSY spectrum would show correlations between the coupled protons of the ethyl groups. An HSQC spectrum would reveal the direct correlations between the protons and the carbon atoms to which they are attached.
For illustrative purposes, predicted ¹H-NMR and ¹³C-NMR data for the related compound 2,3-diethyl-5-methylpyrazine is presented below. hmdb.ca
Predicted ¹H-NMR and ¹³C-NMR Data for 2,3-diethyl-5-methylpyrazine
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazine Ring CH | ~8.2 | ~148 |
| Pyrazine Ring C-CH₃ | - | ~151 |
| Pyrazine Ring C-CH₂CH₃ | - | ~155 |
| Pyrazine Ring C-CH₂CH₃ | - | ~153 |
| -CH₃ (ring) | ~2.5 | ~21 |
| -CH₂- (ethyl) | ~2.8 (quartet) | ~28 |
Note: This data is for a related compound and serves as an illustration of the expected spectral features.
The electronic transitions of this compound can be studied using UV-Vis absorption and photoluminescence spectroscopy. Pyrazine and its derivatives typically exhibit two main absorption bands in the UV region corresponding to n→π* and π→π* transitions. sigmaaldrich.com The lower energy n→π* transition is generally weaker in intensity compared to the higher energy π→π* transition.
While a specific UV-Vis spectrum for this compound is not available, based on studies of other alkylpyrazines, it is expected to absorb in the UV range. The substitution with alkyl groups may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyrazine.
Photoluminescence studies on pyrazine derivatives have shown that they can exhibit fluorescence. The emission wavelength and quantum yield are dependent on the molecular structure and the solvent environment. It is plausible that this compound would also exhibit photoluminescent properties, though specific experimental data is not currently published.
Advanced Mass Spectrometry Techniques for Trace Analysis (e.g., GC-QqQ-MS/MS, UPLC-ESI/Q-TOF-MS)
For the sensitive and selective detection of this compound at trace levels in complex samples, advanced mass spectrometry techniques are employed.
Gas Chromatography-Triple Quadrupole-Tandem Mass Spectrometry (GC-QqQ-MS/MS): This technique combines the high separation efficiency of gas chromatography with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. In MS/MS mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and then a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach significantly reduces matrix interference and enhances the signal-to-noise ratio, allowing for very low detection limits. Studies on pyrazines in food products have demonstrated the effectiveness of GC-QqQ-MS/MS for their accurate quantification. hmdb.ca
Ultra-Performance Liquid Chromatography-Electrospray Ionization/Quadrupole-Time-of-Flight-Mass Spectrometry (UPLC-ESI/Q-TOF-MS): UPLC offers faster separations with higher resolution compared to traditional HPLC. When coupled with a Q-TOF mass spectrometer, it provides high-resolution and accurate mass data. ESI is a soft ionization technique suitable for polar and semi-polar compounds. The Q-TOF instrument allows for the determination of the elemental composition of ions based on their accurate mass, which is invaluable for the identification of unknown compounds and the confirmation of known ones. While GC-MS is more common for volatile pyrazines, UPLC-MS/MS has been successfully used for the analysis of pyrazines in liquid samples like Baijiu. nih.gov The high mass accuracy of a TOF analyzer is particularly useful in distinguishing between isobaric interferences.
Below is a table summarizing the mass spectrometry techniques and their relevance to the analysis of this compound.
| Technique | Ionization Mode | Key Advantages for Pyrazine Analysis |
| GC-QqQ-MS/MS | Electron Ionization (EI) | High selectivity and sensitivity (MRM mode), ideal for targeted quantitative analysis in complex matrices. |
| UPLC-ESI/Q-TOF-MS | Electrospray Ionization (ESI) | High mass accuracy for confident identification, suitable for less volatile or thermally labile pyrazines, and for complex liquid samples. |
Computational Chemistry and Theoretical Modeling of 2,3 Diethyl 5,6 Dimethylpyrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and associated properties.
Density Functional Theory (DFT) for Vibrational Frequencies and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. A study on 2,3-diethyl-5,6-dimethylpyrazine (B14156235) using DFT, likely with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would yield optimized molecular geometry (bond lengths and angles).
From this optimized structure, vibrational frequency calculations could be performed. The results would predict the positions of absorption peaks in the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying the compound. Furthermore, DFT calculations would provide key electronic properties such as total energy, dipole moment, and polarizability, which are crucial for understanding the molecule's interactions with its environment.
Hartree-Fock (HF) Ab Initio Calculations
Hartree-Fock (HF) is another foundational ab initio method for approximating the wave function and energy of a quantum many-body system. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations would still provide valuable baseline information on the electronic structure of this compound. Comparing HF and DFT results is a common practice to assess the impact of electron correlation on the calculated properties.
HOMO-LUMO Gap Analysis and Electron Transport Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity. For this compound, this analysis would predict its potential as an electron donor or acceptor. The characteristics of these frontier orbitals are also fundamental to predicting the electron transport properties of the molecule, which is relevant in the context of molecular electronics.
Derivations of Chemical Potential, Chemical Hardness, and Electrophilicity Index
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Potential (μ) : Related to the escaping tendency of an electron from an equilibrium system.
Chemical Hardness (η) : Measures the resistance to change in the electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. For this compound, an ESP map would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The nitrogen atoms in the pyrazine (B50134) ring are expected to be regions of negative potential, indicating their role as likely sites for electrophilic attack. The hydrogen atoms of the alkyl groups would exhibit positive potential. This analysis is crucial for predicting how the molecule will interact with other polar molecules and for understanding its non-covalent interactions.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
While quantum chemical calculations focus on the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a system containing many molecules over time. An MD simulation of this compound, likely in a solvent like water or in a condensed phase, would provide insights into its intermolecular interactions.
By simulating the movements and interactions of multiple molecules, MD can predict bulk properties such as density and diffusion coefficients. It would also reveal how molecules of this compound orient themselves with respect to each other and with solvent molecules, providing a dynamic picture of the non-covalent forces at play.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational methods provide a powerful lens for examining the structure-activity relationships (SAR) of molecules like this compound. These techniques allow for the prediction of how a molecule's chemical structure can determine its biological effects. For alkylpyrazines, SAR studies have indicated that both the electronic properties and the three-dimensional shape of the molecule are crucial determinants of their interactions within biological systems. nih.gov
Influence of Alkyl Substitution Patterns on Molecular Interactions in Biological Systems
The specific pattern of two ethyl and two methyl groups on the this compound ring is predicted to significantly influence its interactions with biological macromolecules, such as proteins. The pyrazine ring itself, with its two nitrogen atoms, can act as a hydrogen bond acceptor, a key interaction in many biological processes. The alkyl substituents (ethyl and methyl groups) modulate the electronic properties and steric profile of the pyrazine core, thereby affecting the strength and nature of these interactions.
Studies on a range of alkylpyrazines have shown that increasing the size and number of alkyl substituents generally enhances the hydrophobicity of the molecule. This increased hydrophobicity can lead to stronger van der Waals and hydrophobic interactions with nonpolar regions of protein binding pockets. For instance, research on the interaction between various alkylpyrazines and bovine serum albumin (BSA) has demonstrated that the binding is influenced by hydrophobic interactions. nih.gov
In the case of this compound, the presence of four alkyl groups creates a highly substituted, lipophilic molecule. Compared to a simpler analog like 2,3,5,6-tetramethylpyrazine, the replacement of two methyl groups with two ethyl groups introduces greater steric bulk and a larger nonpolar surface area. This is expected to enhance its ability to engage in hydrophobic interactions.
Computational models suggest that the stability of such interactions is also dependent on the molecule's electric dipole moment and polarizability. Density functional theory (DFT) calculations on alkylpyrazine clusters have shown that these properties are key factors in the formation of stable non-covalent complexes. researchgate.net The specific arrangement of the ethyl and dimethyl groups in this compound will determine its unique dipole moment and polarizability, thus governing its interaction profile with biological targets.
| Compound | Key Structural Features | Predicted Dominant Interactions | Notes on Biological System Interactions |
|---|---|---|---|
| Pyrazine | Unsubstituted aromatic ring with two nitrogen atoms | Hydrogen bonding (acceptor), π-π stacking | Serves as a baseline for understanding the role of the core ring structure. |
| 2,3,5,6-Tetramethylpyrazine | Symmetrical methyl substitution | Hydrogen bonding, enhanced hydrophobic interactions and van der Waals forces compared to pyrazine | Increased hydrophobicity due to methyl groups can enhance binding to nonpolar protein pockets. nih.gov |
| This compound | Asymmetrical ethyl and methyl substitution | Hydrogen bonding, significant hydrophobic interactions, increased steric influence | The larger ethyl groups are expected to increase hydrophobic interactions and introduce more specific steric requirements for binding partners compared to tetramethylpyrazine. |
Conformational Analysis and Polarity Changes Induced by Alkyl Substitution
The flexibility of the ethyl groups in this compound introduces conformational variability that is not present in its tetramethyl counterpart. The rotation around the carbon-carbon single bonds of the ethyl substituents allows the molecule to adopt various spatial arrangements, which can impact its ability to fit into a biological receptor site.
Computational studies on simpler alkyl-substituted pyrazines, such as ethylpyrazine, have shown that the alkyl chain does not necessarily lie in the same plane as the aromatic ring. Instead, it can adopt a "gauche" conformation, where the terminal methyl group of the ethyl chain is rotated out of the ring plane. This is often due to stabilizing interactions between the hydrogen atoms on the alpha-carbon of the alkyl group and the lone pair electrons of the adjacent nitrogen atom in the pyrazine ring. dtic.mil
For this compound, it is highly probable that the two ethyl groups will also adopt non-planar conformations. The presence of adjacent methyl groups could further influence the preferred rotational angles of the ethyl groups due to steric hindrance. This complex conformational landscape means that the molecule is not a rigid, flat structure, a factor that is critical for its interaction with specific three-dimensional binding sites.
| Compound | Key Conformational Features | Predicted Polarity | Impact of Substitution |
|---|---|---|---|
| Pyrazine | Planar, rigid ring | Polar | Baseline polarity from nitrogen heteroatoms. |
| 2,3,5,6-Tetramethylpyrazine | Essentially planar, with free rotation of methyl hydrogens | Nonpolar (due to symmetry) | Symmetrical substitution cancels out individual bond dipoles, leading to a net zero dipole moment. |
| This compound | Non-planar conformations likely due to ethyl group rotation (gauche conformations) | Polar | Asymmetrical substitution with conformationally flexible ethyl groups results in a net dipole moment. The exact value depends on the preferred conformation. dtic.mil |
Future Research Directions and Unanswered Questions
Exploration of Undiscovered Biosynthetic Enzymes and Pathways for Complex Alkylpyrazines
While the chemical synthesis of pyrazines, primarily through the Maillard reaction, is well-documented, their biological formation is less understood. koreascience.kr Bacteria have been identified that can utilize substituted pyrazines, but the specific enzymes and complete metabolic pathways involved in their biosynthesis and degradation are largely unknown. nih.govresearchgate.net Future research will likely focus on identifying and characterizing novel enzymes and biosynthetic pathways from various microorganisms. This exploration could lead to biotechnological methods for producing specific alkylpyrazines like 2,3-diethyl-5,6-dimethylpyrazine (B14156235), offering a natural alternative to chemical synthesis. researchgate.net Unraveling these biological routes is crucial, as microorganisms play a significant role in the formation of pyrazines during food fermentation processes. researchgate.net
Development of Advanced Spectroscopic and Chromatographic Methodologies for Enhanced Sensitivity and Specificity
The detection and quantification of this compound and other alkylpyrazines in complex matrices such as food present a significant analytical challenge. Current methods, including headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS), have proven effective. ewha.ac.krgoogle.com However, the need for methodologies with even greater sensitivity and specificity is paramount. Future developments are expected in advanced chromatographic and spectroscopic techniques. nih.govmdpi.com This includes the refinement of existing methods and the application of novel technologies to lower detection limits and improve the confident identification of trace amounts of these potent flavor compounds. unodc.org Enhanced analytical capabilities will enable a more accurate understanding of their occurrence and concentration in various products.
Elucidation of Complex In Situ Formation and Degradation Dynamics in Diverse Matrices
The formation of pyrazines in food is known to occur during thermal processing via the Maillard and Strecker degradation reactions. koreascience.krresearchgate.net However, the precise dynamics of in situ formation and degradation of complex alkylpyrazines like this compound within diverse food matrices are not fully elucidated. The influence of various factors, such as temperature, moisture content, and the presence of specific precursors like amino acids and reducing sugars, requires further investigation to control and optimize flavor development. koreascience.kr Furthermore, very little is known about the degradation of pyrazines. nih.govresearchgate.net Understanding these degradation pathways is essential for predicting the flavor stability of food products over time.
Deeper Computational Modeling of Reactivity, Stability, and Intermolecular Interactions
Computational chemistry offers powerful tools for understanding the properties of molecules like this compound. nih.gov Future research will likely involve more sophisticated computational modeling to predict the reactivity, stability, and intermolecular interactions of complex alkylpyrazines. acs.orgresearchgate.net These theoretical studies can provide insights into their chemical behavior under different conditions, complementing experimental findings. By modeling their interactions with other molecules, such as receptors in biological systems, a deeper understanding of their sensory properties and potential physiological effects can be achieved.
Integration of Multi-Omics Approaches for Holistic Understanding of Pyrazine (B50134) Metabolism
A holistic view of how organisms metabolize pyrazines can be achieved through the integration of multiple "omics" technologies. mdpi.comfrontiersin.org Approaches combining genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the genes, proteins, and metabolic pathways involved in pyrazine metabolism. nih.govtechscience.com By applying these multi-omics strategies, researchers can identify the genetic basis for pyrazine production in microorganisms and understand the metabolic fate of dietary pyrazines in humans. nih.gov This integrated approach holds the key to unlocking the full biological significance of compounds like this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2,3-diethyl-5,6-dimethylpyrazine, and how can purity be optimized during synthesis?
- Methodological Answer : this compound can be synthesized via condensation of 1,2-diaminopropane with 2,3-pentanedione, yielding dihydropyrazine intermediates (e.g., 2-ethyl-3,5/6-dimethyl-5,6-dihydropyrazine), which are subsequently dehydrogenated. Purity optimization requires careful control of reaction conditions (e.g., temperature, catalyst selection) and purification via fractional distillation or preparative chromatography. Impurities such as residual dihydropyrazines (e.g., 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine) can persist, necessitating HRGC-MS validation .
Q. How can isotopic analysis (δ¹⁵N, δ²H, δ¹³C) distinguish synthetic vs. naturally derived this compound?
- Methodological Answer : Synthetic samples exhibit distinct isotopic signatures due to precursor-specific fractionation. For example, synthetic 2-ethyl-3,5/6-dimethylpyrazine shows δ¹⁵NAIR values (-2.9‰ to -5.5‰) and δ²HV-SMOW values (-143‰ to -133‰), which are depleted compared to natural counterparts (δ¹⁵NAIR ≈ -0.5‰ to 0.5‰; δ²HV-SMOW ≈ -50‰ to -151‰). Multi-element isotope ratio mass spectrometry (IRMS) coupled with HRGC is critical for resolving isomeric mixtures and verifying origin .
Advanced Research Questions
Q. What experimental evidence supports the DNA strand-breaking activity of 2,3-dihydro-5,6-dimethylpyrazine derivatives, and how does Cu²⁺ enhance this mechanism?
- Methodological Answer : DNA strand-breaking activity is demonstrated via agarose gel electrophoresis using plasmid pBR322 DNA. Derivatives like 2,3-dihydro-5,6-dimethylpyrazine generate reactive oxygen species (ROS) in aqueous solutions, inducing single-strand breaks. Cu²⁺ acts as a redox catalyst, facilitating radical formation through Fenton-like reactions. Apoptosis markers (e.g., cleaved PARP, SAPK/JNK activation) in HepG2 cells further confirm bioactivity. Experimental validation requires ROS scavengers (e.g., DMSO) as negative controls .
Q. How does the biosynthesis pathway of this compound in Bacillus subtilis involve L-threonine and D-glucose metabolites?
- Methodological Answer : Isotopic labeling studies reveal that L-threonine is metabolized to aminoacetone, while D-glucose contributes to 2,3-pentanedione formation. These intermediates undergo condensation and cyclization via non-enzymatic Strecker degradation to form EDMPs (ethyl-dimethylpyrazines). Pathway confirmation requires knockout strains of B. subtilis and LC-MS/MS tracking of intermediate fluxes .
Q. What analytical challenges arise in resolving isomeric mixtures of 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine, and how can they be addressed?
- Methodological Answer : Isomeric co-elution in HRGC complicates quantification. Advanced methods include:
- Multidimensional GC×GC-TOFMS for enhanced separation.
- Fragmentation pattern analysis via EI-MS (e.g., base peak m/z=135 for both isomers) combined with retention index matching on polar/non-polar columns.
- Stable isotope dilution assays (SIDA) using deuterated internal standards .
Q. How do environmental factors (e.g., temperature, lipid content) influence the stability and degradation of this compound in complex matrices?
- Methodological Answer : Pyrazine stability in lipid-rich matrices (e.g., food systems) is assessed using accelerated stability testing (40–60°C, 75% RH) with HS-SPME-GC-MS monitoring. Lipid peroxidation byproducts (e.g., aldehydes) may catalyze pyrazine degradation via Maillard reaction intermediates. Vacuum evaporation (60°C) minimizes thermal degradation compared to atmospheric heating (100°C) .
Key Research Recommendations
- Prioritize in vivo biodistribution studies using ¹⁴C-labeled this compound to assess organ-specific accumulation (e.g., brain, spinal cord) .
- Explore computational modeling (e.g., DFT) to predict reactivity of pyrazine derivatives with DNA nucleobases.
- Validate IRMS databases with natural samples (e.g., fermented foods) to improve synthetic/natural differentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
